molecular formula C9H12N2S B1364829 2-(Pyridin-3-yl)thiomorpholine CAS No. 951623-85-1

2-(Pyridin-3-yl)thiomorpholine

Cat. No.: B1364829
CAS No.: 951623-85-1
M. Wt: 180.27 g/mol
InChI Key: BMYYUGOVEFECNJ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)thiomorpholine is a heterocyclic compound with the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol . This compound features a thiomorpholine ring fused with a pyridine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)thiomorpholine can be achieved through several methods. One common approach involves the reaction of pyridine-3-thiol with epichlorohydrin, followed by cyclization with morpholine under basic conditions . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)thiomorpholine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The nitrogen and sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiomorpholine derivatives.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)thiomorpholine involves its interaction with various molecular targets and pathways. The compound’s thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The pyridine ring may also contribute to its biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)thiomorpholine
  • 2-(Pyridin-4-yl)thiomorpholine
  • 2-(Pyridin-3-yl)morpholine

Uniqueness

2-(Pyridin-3-yl)thiomorpholine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-pyridin-3-ylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYYUGOVEFECNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397516
Record name 2-(pyridin-3-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951623-85-1
Record name 2-(pyridin-3-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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